molecular formula C5H12<br>C5H12<br>(CH3)2-CH-CH2-CH3 B150273 Isopentane CAS No. 78-78-4

Isopentane

Cat. No.: B150273
CAS No.: 78-78-4
M. Wt: 72.15 g/mol
InChI Key: QWTDNUCVQCZILF-UHFFFAOYSA-N
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Mechanism of Action

Comparison with Similar Compounds

This compound is one of three structural isomers of pentane, the others being n-pentane and neopentane . While all three compounds share the same molecular formula (C5H12), they differ in their chemical structure and properties:

This compound’s unique branched structure gives it distinct physical properties, such as a lower boiling point compared to n-pentane but higher than neopentane . This makes this compound particularly useful in applications requiring high volatility and low boiling points .

Properties

IUPAC Name

2-methylbutane
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InChI

InChI=1S/C5H12/c1-4-5(2)3/h5H,4H2,1-3H3
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InChI Key

QWTDNUCVQCZILF-UHFFFAOYSA-N
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Canonical SMILES

CCC(C)C
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Molecular Formula

C5H12, Array
Record name ISOPENTANE
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Related CAS

76701-33-2
Record name Butene, 2-methyl-, homopolymer
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DSSTOX Substance ID

DTXSID8025468
Record name 2-Methylbutane
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Molecular Weight

72.15 g/mol
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Physical Description

Watery colorless liquid with a gasoline-like odor. Floats on water. Flammable, irritating vapor is produced. Boiling point is 82 °F. (USCG, 1999), Gas or Vapor; Liquid; Other Solid; Pellets or Large Crystals, Colorless liquid with a pleasant, gasoline-like odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

82 °F at 760 mmHg (NTP, 1992), 27.83 °C, 28 °C
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Flash Point

-70 °F (NTP, 1992), -51 °C (-60 °F) - closed cup, <-60 °F (<-51 °C) - closed cup
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992), In water, 48 mg/L at 25 °C, In water, 49.6 mg/L at 25 °C, Insoluble in water, Miscible with alcohol, ether, Soluble in hydrocarbons, oils, ether; very slightly soluble in alcohol, Solubility in water: none
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Density

0.62 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6201 g/cm cuat 20 °C, Relative density (water = 1): 0.6
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Vapor Density

2.48 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.48 (Air = 1), Relative vapor density (air = 1): 2.5
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Vapor Pressure

400 mmHg at 50.9 °F ; 595 mmHg at 70.0 °F (NTP, 1992), 689.0 [mmHg], Vapor pressure, kPa at 20 °C: 79
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Color/Form

Volatile liquid or gas, Colorless liquid

CAS No.

78-78-4, 68513-65-5
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Melting Point

-255.8 °F (NTP, 1992), -159.8 °C, -160 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isopentane
Reactant of Route 2
Isopentane
Reactant of Route 3
Isopentane
Reactant of Route 4
Isopentane
Reactant of Route 5
Isopentane
Reactant of Route 6
Isopentane
Customer
Q & A

Q1: What is the molecular formula and weight of isopentane?

A1: this compound, also known as 2-methylbutane, has a molecular formula of C5H12 and a molecular weight of 72.15 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, gas-liquid chromatography has been used to establish the qualitative and quantitative composition of mixed motor gasolines and their components, including this compound. [] This method allows for the identification and quantification of this compound in complex mixtures.

Q3: How does this compound perform as a blowing agent in the production of rigid polyurethane foams (RPFs)?

A3: this compound is an effective blowing agent for RPFs. Foams produced with this compound exhibit high compressive strength. Additionally, RPFs synthesized with this compound, alone or mixed with cyclopentane, displayed the lowest thermal conductivity after 360 days of aging. []

Q4: Are there concerns about this compound loss when used in direct contact heat exchange with geothermal brines?

A4: Yes, this compound loss in brine and condenser purge streams is a concern in direct contact heat recovery systems. While direct contact exchangers have lower initial costs compared to shell and tube exchangers, the need for this compound recovery equipment adds to the overall expense. []

Q5: How does this compound impact isoprene production during the catalytic dehydrogenation of this compound and isoamylene?

A5: Maintaining a higher concentration of this compound in the feedstock for a two-step dehydrogenation process has been shown to improve the yield of isoprene. This is likely due to the reduction of isoamylene partial pressure and enhanced catalyst self-regeneration properties. [] This approach also has the potential to decrease steam consumption, contributing to lower isoprene production costs.

Q6: Can this compound be produced as a byproduct during pentene alkylation?

A6: Yes, this compound can be a significant byproduct in the alkylation of isobutane with pentenes using a sulfuric acid catalyst. Hydrogen transfer reactions contribute to this formation. [] This is undesirable as it reduces the vapor pressure benefits of alkylating pentenes, ultimately impacting the gasoline blend.

Q7: Have molecular dynamics (MD) simulations been used to study this compound behavior in metal-organic frameworks (MOFs)?

A7: Yes, MD simulations, in conjunction with 2H NMR spectroscopy, were used to investigate the molecular mobility, transport, and adsorption of this compound and n-pentane isomers in a dehydroxylated UiO-66 (Zr) MOF. [] Simulations revealed that this compound exhibits stronger interactions with the MOF than n-pentane, leading to preferential occupation of the tetrahedral cages within the MOF structure.

Q8: Are there computational studies that explore the impact of this compound on carbon dioxide permeation through polycarbonate?

A8: Yes, research has explored the effects of this compound on carbon dioxide permeation through Lexan polycarbonate. Notably, this compound significantly reduces carbon dioxide permeability, especially at low driving pressures. [] This behavior is attributed to the competition between the two molecules for microvoid sorption sites within the polycarbonate structure.

Q9: Do variations in the structure of hydrocarbons affect their adsorption behavior in silicalite-1?

A10: Yes, single-crystal X-ray diffraction studies have shown that the molecular configuration (linear vs. branched) of hydrocarbons influences their adsorption sites within the channels of silicalite-1 (an MFI-type zeolite). [] Linear hydrocarbons like n-hexane favor the straight channels, while branched hydrocarbons like this compound, due to steric hindrance, are primarily adsorbed at channel intersections.

Q10: How does the presence of talc affect this compound's performance as a blowing agent in polypropylene foam processing?

A11: In polypropylene extrusion foam processing, talc significantly influences this compound's role in cell nucleation. Increasing talc concentration leads to higher cell density, indicating that talc acts as a nucleating agent. [] This highlights how formulation components can impact the properties of the final foamed material.

Q11: Are there specific methods to analyze and control the acid and iodine values in this compound?

A12: The standard methods employed by Daqing Oil field Co., Ltd. are used to determine acid and iodine values in this compound. [] If the values exceed acceptable limits, treatment with KOH columns and concentrated sulfuric acid can be used to reduce them, ensuring the this compound meets quality standards.

Q12: What is the environmental fate of this compound released into the atmosphere?

A13: Atmospheric modeling studies have incorporated the chemistry of C3-C5 alkanes, including this compound. These studies revealed that this compound, primarily through reaction with hydroxyl radicals (OH), contributes to the atmospheric budgets of acetone and acetaldehyde. [] This highlights the role of this compound in tropospheric ozone and secondary organic aerosol formation.

Q13: Are there alternative blowing agents to this compound in rigid polyurethane foam production, and how do their properties compare?

A14: Yes, other blowing agents like methylal, cyclopentane, and carbon dioxide can be used in RPFs. Each blowing agent influences the foam properties differently. For example, carbon dioxide yields foams with smaller cell sizes compared to those produced with this compound. [] The choice of blowing agent depends on the desired foam characteristics and environmental considerations.

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